molecular formula C29H28Br2N6O B1203882 Cain's quinolinium CAS No. 50308-94-6

Cain's quinolinium

Cat. No. B1203882
CAS RN: 50308-94-6
M. Wt: 636.4 g/mol
InChI Key: NKOIDEAUWOAYRS-UHFFFAOYSA-N
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Description

Cain’s quinolinium is a heterocyclic compound . It has been used in the protection of murine L1210 leukemia cells and bone marrow progenitor cells against mechlorethamine cytotoxicity .


Synthesis Analysis

The synthesis of various heterocyclic compounds, including Cain’s quinolinium, has been achieved using pyridinium ylides . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides .


Molecular Structure Analysis

Quinolinium compounds are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system .


Chemical Reactions Analysis

Pyridinium ylides, which are nitrogen ylides that have a pyridinium N as a cationic component, are created from pyridinium salts . They are used in the synthesis of many significantly important heterocyclic intermediates .

Scientific Research Applications

  • Chemotherapeutic Applications : Cain's quinolinium exhibits cytotoxic properties against murine L1210 leukemia cells and bone marrow progenitor cells. It has shown potential in protecting these cells against mechlorethamine cytotoxicity, demonstrating its application in combination chemotherapy (Naujokaitis Sa, 1981).

  • Binding to Tissue Lipid Extracts : Research on the binding characteristics of Cain's quinolinium to lipid extracts from various rat tissues like kidney, liver, heart, and skeletal muscle has been conducted. This binding is significant due to its implications in cancer chemotherapy (Yesair, Callahan, Mccomish, & Taylor, 1979).

  • DNA Interaction and Structural Analysis : Studies involving hydroxyl radical cleavage protocol and NMR have been conducted to provide structural information on the complexes of Cain's quinolinium with quadruplex DNAs. These findings assist in the development of therapeutics targeting specific quadruplex DNAs (Ranpura, Białońska, & Bolton, 2014).

  • Synthesis and Biological Activity : Quinolinium salts, including Cain's quinolinium, have diverse biological profiles with applications in antimicrobial, antitumor, and other areas. Their synthesis and biological activities have been extensively reviewed, indicating their potential as drug candidates (Utreja, Sharma, Goyal, Kaur, & Kaushal, 2020).

  • Application in Optoelectronic Materials : Some quinolinium salts demonstrate intense fluorescence and potential application in optoelectronic materials, indicating their versatility beyond biomedical applications (Ge, Hu, Li, & Wang, 2016).

Safety and Hazards

The safety data sheet for Cain’s quinolinium can be viewed and downloaded for free at Echemi.com . It includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

4-[(6-amino-1-methylquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N6O.2BrH/c1-34-16-13-25(14-17-34)31-22-8-10-24(11-9-22)33-29(36)20-3-6-23(7-4-20)32-27-15-18-35(2)28-12-5-21(30)19-26(27)28;;/h3-19H,30H2,1-2H3,(H,33,36);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOIDEAUWOAYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)C)N.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28Br2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50309-15-4 (ditosylate)
Record name Quinolinium dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050308946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

636.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cain's quinolinium

CAS RN

50308-94-6
Record name Quinolinium dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050308946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about how Cain's quinolinium interacts with biological systems?

A1: While a precise mechanism of action remains unclear, studies suggest Cain's quinolinium exhibits cytotoxic activity against both murine L1210 leukemia cells and bone marrow progenitor cells. [] Interestingly, at non-toxic concentrations, it displays a protective effect against mechlorethamine cytotoxicity in both cell types. [] This suggests a complex interaction with cellular components and warrants further investigation to elucidate its specific targets and downstream effects. Additionally, research indicates Cain's quinolinium exhibits binding affinity to lipid extracts from various rat tissues, including kidney, liver, heart, and skeletal muscle. [] This binding appears saturable and can be influenced by the presence of molecules like spermine, spermidine, calcium ions, and protons. [] These findings suggest Cain's quinolinium may interact with lipid membranes or lipid-associated proteins, potentially influencing membrane fluidity or cellular signaling pathways.

Q2: What is the structural characterization of Cain's quinolinium?

A2: Cain's quinolinium, specifically the analog referenced as NSC 113089 in one study, is described as 6-amino-1-ethyl-4-[p-[[p-[(1-ethylpyridinium-4-yl) amino] phenyl] carbamoyl]-anilino]-quinolinium dibromide. [] Unfortunately, the provided abstracts do not detail the molecular weight or spectroscopic data (e.g., NMR, IR) for this compound. Further research in chemical databases and literature is necessary to obtain this information.

Q3: What are the implications of combining Cain's quinolinium with other chemotherapeutic agents?

A4: Research shows promising results when Cain's quinolinium is combined with mechlorethamine in a murine L1210 leukemia model. [] While both agents alone resulted in limited survival rates (50% for Cain's quinolinium and 0% for mechlorethamine), the combination therapy at a 1:1 molar ratio significantly improved survival, leading to 100% long-term survivors. [] This finding highlights the potential of Cain's quinolinium in combination chemotherapy, potentially mitigating the toxicity of other agents while enhancing therapeutic efficacy.

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